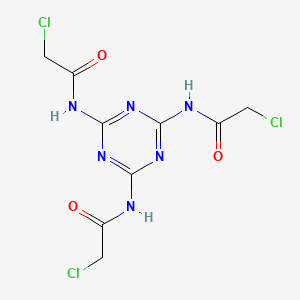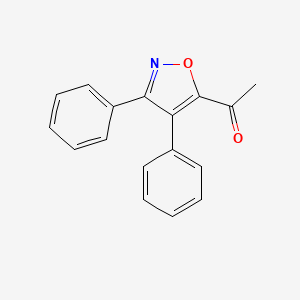![molecular formula C14H17N5O3 B14006745 Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate CAS No. 50486-80-1](/img/structure/B14006745.png)
Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester is a complex organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, methyl ester
- Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, propyl ester
Uniqueness
The uniqueness of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester lies in its specific functional groups and their arrangement. This structure imparts unique chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
50486-80-1 |
|---|---|
Formule moléculaire |
C14H17N5O3 |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate |
InChI |
InChI=1S/C14H17N5O3/c1-2-22-14(21)13(20)16-8-11-12(15)19(18-17-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20) |
Clé InChI |
ZBLUTWXQFJTHRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NCC1=C(N(N=N1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)


![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)



![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)



![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
